CYP3A4 Inhibition: Demonstrating Minimal Drug-Drug Interaction Risk vs. Potent Inhibitors
3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine demonstrates extremely weak inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with an IC50 value of 20,000 nM (20 µM) [1]. This is in stark contrast to potent CYP3A4 inhibitors like ketoconazole (IC50 ~0.015 µM) or ritonavir (IC50 ~0.1 µM), and even significantly weaker than moderate inhibitors like fluconazole (IC50 ~10 µM). This data positions the compound as having a low potential for CYP-mediated drug-drug interactions (DDIs) and suggests a favorable safety profile regarding CYP3A4-mediated hepatotoxicity.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Ketoconazole (potent inhibitor): ~15 nM (0.015 µM); Fluconazole (moderate inhibitor): ~10,000 nM (10 µM) |
| Quantified Difference | ~1,333-fold weaker than ketoconazole; ~2-fold weaker than fluconazole |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, NADPH addition, 2 hr measurement [1] |
Why This Matters
This weak CYP3A4 inhibition profile is a key differentiator for researchers developing combination therapies or studying compounds where minimizing hepatic metabolism interference is paramount, as it predicts a lower risk of DDIs compared to many other drug candidates.
- [1] BindingDB. 2023. BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 for CYP3A4. Entry 50017279. View Source
